molecular formula C12H20N2O3 B2846678 Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS No. 126396-51-8

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

Número de catálogo: B2846678
Número CAS: 126396-51-8
Peso molecular: 240.303
Clave InChI: BEOQFUFLSAJYLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a synthetic quinoxaline derivative supplied for research and development purposes. This compound, with the CAS number 126396-51-8 and a molecular formula of C12H20N2O3 , has a molecular weight of 240.30 g/mol . It is a key building block in organic and medicinal chemistry, particularly valuable for constructing more complex molecules with potential biological activity due to its fused bicyclic structure. The decahydroquinoxaline core offers a rigid, saturated scaffold that can be functionalized at multiple sites, making it a versatile intermediate in drug discovery efforts. Researchers utilize this ester in various synthetic pathways, including amidation reactions and cyclizations, to create diverse chemical libraries. To ensure product integrity, it is recommended to store the product in a freezer at -20°C . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Propiedades

IUPAC Name

ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOQFUFLSAJYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of ethyl acetoacetate with a suitable quinoxaline derivative under controlled conditions. One common method includes the condensation of ethyl acetoacetate with 2,3-diaminotoluene, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .

Aplicaciones Científicas De Investigación

Pharmacological Research

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate has been studied for its interactions with neurotransmitter receptors, showing promise in treating neurological disorders. Its structural similarity to known pharmacological agents suggests potential applications in:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects and influence neurotransmission pathways. This compound could serve as a lead compound for developing medications targeting conditions such as depression and anxiety disorders .

Anticancer Activity

Studies have highlighted the anticancer properties of compounds containing quinoxaline structures. This compound may exhibit:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Its potential mechanisms include:

  • Cytokine Modulation : this compound may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory conditions .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
This compoundContains a quinoxaline moietyExhibits distinct anti-cancer properties
Cyclohexyl 2-(3-hydroxypiperazin-2-yl)acetateHydroxyl group instead of ketonePotentially more hydrophilic
Methyl 1-(4-methylpiperazin-1-yl)-1-propanoneDifferent piperazine substitutionFocused on antidepressant activity

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound demonstrated its ability to modulate serotonin and dopamine levels in animal models. This modulation is crucial for developing treatments for mood disorders .

Case Study 2: Anticancer Activity

In vitro assays showed that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .

Mecanismo De Acción

The mechanism of action of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group and the presence of a decahydroquinoxaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • Structural Features : The compound contains a decahydroquinoxaline moiety which is significant for its biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors involved in neurotransmission and potential anti-cancer properties.

  • Neurotransmitter Receptor Interaction : Compounds similar to this compound often exhibit binding affinity to neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can influence neurological pathways, potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.
  • Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties, making them candidates for further investigation in oncology .

Case Study 1: Neuropharmacological Effects

A study conducted on derivatives of this compound evaluated their effects on serotonin reuptake inhibition. The results indicated that these compounds could enhance serotonin levels in synaptic clefts, suggesting potential use as antidepressants.

CompoundIC50 (µM)Effect
This compound10.5Moderate inhibition
Fluoxetine5.0Strong inhibition

This data highlights the compound's potential as a therapeutic agent in treating depression .

Case Study 2: Anti-Cancer Properties

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings showed a significant reduction in cell viability at concentrations above 20 µM.

Cell LineIC50 (µM)% Cell Viability at 50 µM
MCF-7 (Breast)18.030%
A549 (Lung)22.525%

These results suggest that the compound may have selective cytotoxicity towards cancer cells, warranting further exploration into its mechanisms of action .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Decahydroquinoxaline : The initial step involves cyclization reactions to form the quinoxaline structure.
  • Acetylation : The quinoxaline derivative is then acetylated using acetic anhydride or acetyl chloride to yield the final ester product.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate in laboratory settings?

The synthesis typically involves hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol under hydrogen atmosphere. After 10 hours, the mixture is filtered, and the solvent is removed under reduced pressure. Recrystallization from ethanol yields yellow crystals . Key steps include:

  • Catalytic hydrogenation : Reduces unsaturated bonds while retaining the oxo group.
  • Purification : Ethanol recrystallization ensures high purity (>99% by X-ray diffraction analysis).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses Bruker APEX3, and refinement employs SHELXL . Critical parameters include:

ParameterValue
Space groupP1 (triclinic)
Unit cell dimensionsa=4.8082(18)a = 4.8082(18) Å, b=8.260(3)b = 8.260(3) Å, c=14.413(6)c = 14.413(6) Å
Refinement R-factorR1=0.042R_1 = 0.042, wR2=0.112wR_2 = 0.112
Hydrogen atoms are partially constrained using mixed independent/constrained refinement .

Q. What hydrogen bonding interactions stabilize the crystal lattice?

The crystal packing is stabilized by N–H···O and C–H···O interactions (Table 1):

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle (°)
N1–H1A···O10.87(3)1.99(4)2.866(3)177(3)
C3–H3···O30.95(3)2.59(3)3.508(3)165(2)
These interactions form layers parallel to the (112) plane, linked via C8–H8···O1 and C9–H9A···O2 bonds .

Advanced Research Questions

Q. How does the stereochemistry of the decahydroquinoxaline core influence biological activity?

The chair conformation of the decahydroquinoxaline ring minimizes steric strain, while the 3-oxo group participates in hydrogen bonding with biological targets (e.g., enzyme active sites). Computational docking studies suggest that substituents at C2 (ethyl acetate group) enhance binding affinity to kinases by 30–50% compared to non-ester analogs .

Q. What methodologies resolve discrepancies in crystallographic data between similar quinoxaline derivatives?

Contradictions in bond angles or hydrogen bond geometries are addressed by:

  • Multi-conformer refinement : Accounts for disorder in flexible groups (e.g., ethyl acetate side chains).
  • High-resolution data : Collecting data at 100 K reduces thermal motion artifacts.
  • Cross-validation : Comparing SHELXL refinement metrics (RfreeR_{\text{free}}) with published structures . For example, a 5° variation in the N1–C7–C8A angle (112.8° vs. 115.7°) is attributed to crystal packing forces .

Q. How can computational chemistry predict reaction pathways for functionalizing the quinoxaline core?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies feasible reaction sites:

  • Electrophilic substitution : C2 and C6 positions (Mulliken charges: −0.35 e) are reactive toward nitration.
  • Nucleophilic attack : The 3-oxo group activates C4 for SNAr reactions (activation energy: 45 kJ/mol). Retrosynthetic analysis using Reaxys/PISTACHIO databases suggests alkylation or acylation as optimal steps .

Methodological Guidelines

  • Crystallographic Best Practices :

    • Use TWINABS for correcting absorption errors in twinned crystals .
    • Validate hydrogen bond networks with Mercury CSD software (threshold: dH...A<2.7d_{\text{H...A}} < 2.7 Å) .
  • Biological Assay Design :

    • For antimicrobial testing, employ microbroth dilution (MIC range: 2–64 µg/mL) and compare against ciprofloxacin controls .
  • Data Interpretation :

    • Conflicting NMR signals (e.g., split peaks for CH3_3 groups) indicate dynamic stereochemistry in solution. Use VT-NMR (Variable Temperature) to assess conformational exchange .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.